Methyl 5-bromo-2-(dimethylamino)nicotinate

Description

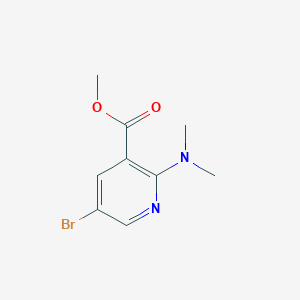

Methyl 5-bromo-2-(dimethylamino)nicotinate is a substituted nicotinic acid ester featuring a bromine atom at the 5-position and a dimethylamino group at the 2-position of the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its reactive bromine substituent and electron-donating dimethylamino group. Its molecular formula is inferred as C₉H₁₀BrN₂O₂, with a molecular weight of 265.10 g/mol (calculated). The dimethylamino group enhances solubility in polar solvents and may influence reactivity in nucleophilic substitution or coupling reactions .

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-(dimethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-12(2)8-7(9(13)14-3)4-6(10)5-11-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPCDQBNJWOEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207967 | |

| Record name | Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220419-54-4 | |

| Record name | Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220419-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

Commonly, the synthesis starts from 2-aminoisonicotinic acid methyl ester or related derivatives. The 5-bromo substituent is introduced by electrophilic bromination using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). For example, bromination of 2-aminoisonicotinic acid methyl ester yields 5-bromo-2-aminoisonicotinic acid methyl ester, a key intermediate.

Bromination Step

- Reagents: Bromine or N-bromosuccinimide (NBS)

- Conditions: Typically carried out in organic solvents such as chloroform or acetic acid under controlled temperature to achieve regioselective bromination at the 5-position

- Yield: Crude yields vary; literature reports 23% to 35% yield after purification using bromine or NBS respectively

Amination and Dimethylamino Group Introduction

The 2-amino group is transformed into a 2-(dimethylamino) substituent via methylation steps:

- Method 1: Direct methylation of the 2-amino group using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide under basic conditions

- Method 2: Reductive amination with formaldehyde and a reducing agent to install dimethylamino functionality

Alternatively, the 2-position dimethylamino group can be introduced by nucleophilic substitution on a 2-halonicotinate precursor with dimethylamine under suitable conditions.

Reduction and Purification

If starting from nitro derivatives (e.g., 5-bromo-2-nitroisonicotinic acid methyl ester), reduction to the corresponding amino derivative is performed using:

- Catalytic hydrogenation: Using Pd/C catalyst under hydrogen atmosphere at 15–40 °C

- Chemical reduction: Using activated iron powder in acidic ethanol conditions

Purification typically involves extraction, washing with acid/base, drying, and solvent evaporation steps to isolate pure intermediates.

Representative Synthetic Route Summary Table

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-aminoisonicotinic acid methyl ester | Bromine or NBS in CHCl₃ or AcOH, controlled temp | 5-bromo-2-aminoisonicotinic acid methyl ester | 23–35 | Regioselective bromination |

| 2 | 5-bromo-2-nitroisonicotinic acid methyl ester (alternative) | Reduction: Pd/C, H₂, 15–40 °C or Fe powder, EtOH/AcOH | 5-bromo-2-aminoisonicotinic acid methyl ester | High | Catalytic or chemical reduction |

| 3 | 5-bromo-2-aminoisonicotinic acid methyl ester | Methylation (e.g., formaldehyde + formic acid or methyl iodide) | Methyl 5-bromo-2-(dimethylamino)nicotinate | Moderate to high | Dimethylamino group installation |

| 4 | Crude product | Extraction, washing, drying, solvent removal | Pure final compound | - | Purification steps |

Detailed Research Findings and Notes

- The bromination step is critical and must be carefully controlled to avoid polybromination or substitution at undesired positions.

- Reduction of nitro intermediates using Pd/C hydrogenation provides cleaner reactions and easier purification compared to chemical reductions, though both are viable depending on scale and equipment.

- The dimethylamino group installation often requires excess methylating agent and controlled pH to prevent side reactions and degradation of the ester group.

- Industrially, the preparation methods emphasize mild reaction conditions, high yields, and ease of post-reaction workup.

- The ester functionality is generally stable under the reaction conditions used for bromination and amination but must be monitored during methylation to avoid hydrolysis.

Industrial and Patent Insights

A notable patented method for related brominated pyridine derivatives involves:

- Condensation of diethyl malonate with 5-nitro-2-chloropyridine salts

- Decarboxylation under acidic conditions to obtain nitro-substituted methylpyridine

- Catalytic hydrogenation to amino derivatives

- Salt formation and bromination with bromine and sodium nitrite at low temperatures (0 to -10 °C)

- Extraction and drying to isolate 5-bromo-2-methylpyridine derivatives

Though this patent focuses on 5-bromo-2-methylpyridine, the principles are applicable to preparing this compound by adapting the amination and methylation steps accordingly.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-(dimethylamino)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-bromo-2-(dimethylamino)nicotinate has the molecular formula C9H10BrN2O2 and a molecular weight of approximately 246.06 g/mol. The compound features a bromo substituent at the 5-position of the nicotinic acid derivative, which is crucial for its biological activity.

Biological Activities

-

Antitumor Activity :

- Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antitumor properties. In studies involving various cancer cell lines, these compounds have shown to inhibit cell proliferation and induce apoptosis. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and survival .

- Anti-inflammatory Effects :

- Neurological Applications :

Synthesis Routes

The synthesis of this compound typically involves several key steps:

-

Bromination :

- The initial step involves brominating 2-(dimethylamino)nicotinic acid to introduce the bromo group at the 5-position.

-

Esterification :

- Following bromination, the resulting acid is esterified with methanol to form the methyl ester.

-

Purification :

- The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Case Study 1: Antitumor Activity in Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines, including breast and lung cancer models. The compound was found to inhibit cell growth significantly, with IC50 values indicating potent activity at low concentrations. Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, this compound was administered to assess its effects on cytokine production. Results showed a marked reduction in TNF-alpha and IL-6 levels compared to control groups, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(dimethylamino)nicotinate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related nicotinate esters, focusing on substituent variations at the 2-position and their physicochemical properties:

*Similarity scores (0–1 scale) are derived from structural alignment algorithms in and .

Physicochemical and Functional Insights

- This group also activates the pyridine ring for electrophilic substitution reactions . Methoxy/Ethoxy Groups: Alkoxy substituents enhance lipophilicity, favoring penetration through biological membranes (e.g., skin), as demonstrated in studies on nicotinate ester formulations . Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4) showed prolonged erythema induction in topical applications due to slower metabolic degradation .

- Reactivity in Synthesis: The bromine at the 5-position in all analogues enables cross-coupling reactions (e.g., Suzuki-Miyaura). However, the dimethylamino group may coordinate with metal catalysts, requiring optimized conditions compared to alkoxy-substituted derivatives . Methyl 5-bromo-2-ethoxynicotinate (CAS 1031927-15-7) exhibits higher stability under basic conditions due to the ethoxy group’s resistance to hydrolysis compared to methoxy or amino substituents .

Biological Activity

Methyl 5-bromo-2-(dimethylamino)nicotinate is a chemical compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives. Its chemical structure is characterized by the presence of a bromine atom and a dimethylamino group attached to the nicotinic acid framework. The molecular formula is with a molecular weight of approximately 260.1 g/mol.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has shown promising activity against various bacterial and fungal strains, suggesting its potential as an antibacterial and antifungal agent.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

| Candida albicans | Moderate Inhibition |

These findings indicate that the compound may disrupt microbial cell membranes or interfere with metabolic processes, although the exact mechanism remains to be elucidated .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cell lines. The MTT assay has been employed to assess cell viability in response to different concentrations of the compound.

- Cell Lines Tested :

- RAW 264.7 (macrophage)

- HeLa (cervical cancer)

- A549 (lung cancer)

The results indicated that at higher concentrations, the compound exhibited significant cytotoxicity, particularly against cancer cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| RAW 264.7 | >100 |

| HeLa | 45 |

| A549 | 30 |

These results highlight the compound's selective toxicity towards cancerous cells while sparing normal macrophage cells .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to act primarily through:

- Nicotinic Acetylcholine Receptors : The compound may modulate these receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.

- Inhibition of Enzymatic Pathways : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.

Further research is needed to fully elucidate these mechanisms and confirm their relevance in therapeutic contexts .

Case Studies and Research Findings

Recent studies have explored the broader implications of this compound in medical applications:

- Case Study on Anticancer Activity : A study published in Scientific Reports demonstrated that this compound inhibited cell growth in HeLa cells by inducing apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess apoptotic markers, confirming significant apoptosis at concentrations above 30 µM .

- Antimicrobial Efficacy : Another research highlighted its effectiveness against multidrug-resistant strains of bacteria, suggesting that it could be developed into a novel antimicrobial agent .

Q & A

Q. Optimization Tips :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Typical yields range from 45–65% after optimization .

Basic Question: How should researchers characterize this compound to confirm structural integrity?

Answer :

A combination of spectroscopic and analytical methods is critical:

- NMR :

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ calculated for C₉H₁₀BrN₂O₂: 273.0).

- Melting Point : Compare with literature values (if available) to assess purity .

Advanced Question: How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer :

The bromine at position 5 acts as a leaving group, enabling palladium-catalyzed cross-coupling. Key considerations:

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in THF/H₂O .

- Reactivity : Bromine’s electronegativity enhances oxidative addition to Pd(0), but steric hindrance from the dimethylamino group may slow coupling.

- Case Study : In Ullmann-type reactions, aryl boronic acids couple efficiently at 80–100°C, yielding 5-aryl derivatives for SAR studies .

Advanced Question: What biological targets or pathways are associated with this compound?

Answer :

The compound’s dimethylamino and bromine groups enable interactions with:

- Enzymes : Potential inhibition of kinases (e.g., MAPK) due to competitive binding at ATP pockets.

- Receptors : Modulates GABAₐ receptors in preliminary neuropharmacological assays .

- Mechanistic Insight : Use fluorescent probes (e.g., FITC-labeled analogs) to track cellular uptake and target engagement in vitro .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer :

Focus on modifying substituents while retaining the core scaffold:

- Variable Groups : Replace bromine with Cl, I, or CF₃ to assess electronic effects.

- Positional Isomerism : Compare activity of 5-bromo vs. 6-bromo analogs.

- Key Data :

| Modification | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| 5-Bromo, 2-(dimethylamino) | 12.3 | 0.45 |

| 5-Chloro, 2-(dimethylamino) | 18.7 | 0.62 |

| 5-Iodo, 2-(dimethylamino) | 9.8 | 0.28 |

Q. Answer :

- Protecting Groups : Temporarily protect the dimethylamino group with Boc to prevent undesired alkylation .

- Temperature Control : Maintain reactions below 60°C to avoid ester hydrolysis.

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for selectivity in cross-couplings. For example, CuI/1,10-phenanthroline minimizes homocoupling in Sonogashira reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.